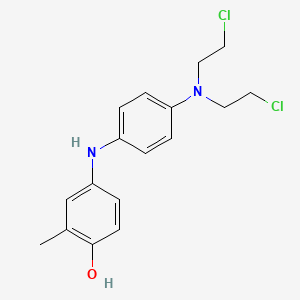
1-Ethyl-1-methylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-methylcyclopropane is an organic compound with the molecular formula C6H12 It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethyl group and another by a methyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) are used to generate the carbenoid intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions: 1-Ethyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
1-Ethyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Potential use in the synthesis of more complex organic molecules and materials.
作用机制
The mechanism of action of 1-ethyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
相似化合物的比较
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methylcyclopropane: Similar structure but with only one substituent on the cyclopropane ring.
1-Ethylcyclopropane: Another similar compound with an ethyl group but no methyl group.
Uniqueness: 1-Ethyl-1-methylcyclopropane is unique due to the presence of both ethyl and methyl groups on the cyclopropane ring, which influences its reactivity and potential applications. The combination of these substituents can lead to different chemical behaviors compared to other cyclopropane derivatives.
属性
CAS 编号 |
53778-43-1 |
|---|---|
分子式 |
C6H12 |
分子量 |
84.16 g/mol |
IUPAC 名称 |
1-ethyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H12/c1-3-6(2)4-5-6/h3-5H2,1-2H3 |
InChI 键 |
CXYUCHDVLWUDNS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



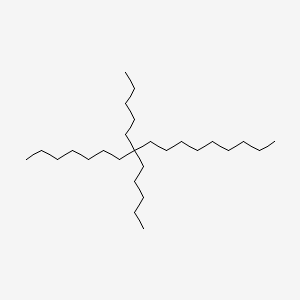
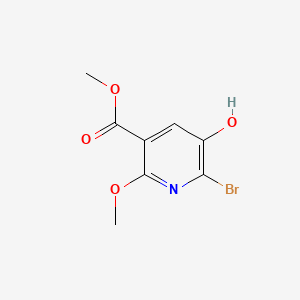

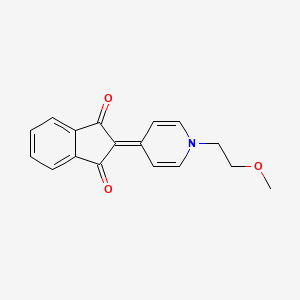
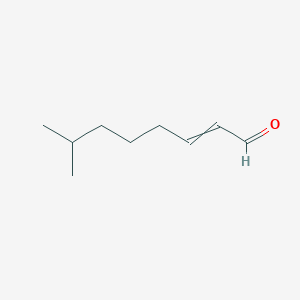





![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)

